molecular formula C10H8ClN B6165637 3-chloro-7-methylquinoline CAS No. 73863-53-3

3-chloro-7-methylquinoline

Cat. No.: B6165637
CAS No.: 73863-53-3
M. Wt: 177.6
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-7-methylquinoline is a synthetic organic compound featuring a quinoline core structure substituted with chloro and methyl functional groups. It is supplied with high purity and is characterized by its molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol . The compound is provided as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . As a building block in medicinal chemistry, this chlorinated quinoline derivative is of significant interest for the discovery and development of new pharmaceutical agents. Chlorine-containing heterocyclic compounds represent a vital family in medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine atoms . The specific placement of chloro and methyl substituents on the quinoline scaffold makes it a valuable intermediate for constructing more complex molecules. Potential research applications include serving as a precursor in the synthesis of biologically active compounds, exploring structure-activity relationships (SAR) in drug discovery programs, and developing novel catalysts or functional materials. Its mechanism of action in any specific application is not predefined and is dependent on the final compound into which it is incorporated. Researchers are encouraged to leverage this versatile intermediate in their exploratory synthesis projects. Safety Information: This compound has a warning signal word. Precautionary statements include wearing protective gloves and, if in eyes, rinsing cautiously with water for several minutes while removing contact lenses if present . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

73863-53-3

Molecular Formula

C10H8ClN

Molecular Weight

177.6

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Medicinal Chemistry Applications of the 3-Chloro-7-methylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Chloro-7-methylquinoline scaffold represents a specialized optimization of the privileged quinoline pharmacophore.[1] While less ubiquitous than its 7-chloro analogue (the core of Chloroquine), the 3-chloro-7-methyl variant offers distinct advantages in metabolic stability and synthetic versatility , particularly for developing kinase inhibitors and next-generation anti-infectives.[1]

This guide details the chemical utility, synthesis, and medicinal applications of this specific scaffold.[1][2][3][4]

Executive Summary: The Scaffold Advantage

The quinoline ring is a "privileged structure" in drug discovery, capable of binding to diverse biological targets (kinases, DNA, GPCRs).[1] The 3-chloro-7-methylquinoline scaffold is a strategic modification of this core, designed to address two common failure modes in lead optimization: metabolic susceptibility and electronic deactivation .[1]

Core Attributes
FeatureChemical RationaleMedicinal Impact
7-Methyl Group Steric bulk & electron donation (+I effect).[1]Metabolic Blockade: Prevents oxidative metabolism at the susceptible C7 position (a common clearance route for quinolines).[1] Lipophilicity: Increases logP for better membrane permeability.
3-Chloro Group Electron-withdrawing (-I) & Halogen bonding.[1]Synthetic Handle: Enables Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build complexity.[1] Binding Affinity: Can fill small hydrophobic pockets or engage in halogen bonding with backbone carbonyls.[1]
Nitrogen Lone Pair H-bond acceptor.Solubility: Protonation at physiological pH (pKa ~ 4-5) aids solubility and lysosomal trapping (crucial for antimalarials).[1]

Synthetic Methodologies

The most efficient route to the 3-chloro-7-methylquinoline core is the Ring Expansion of Indoles (Reimer-Tiemann type reaction) or the Vilsmeier-Haack Cyclization .[1] The ring expansion method is preferred for its atom economy and direct access to the 3-chloro isomer.[1]

Pathway A: Carbenoid Ring Expansion (Recommended)

This protocol utilizes phase-transfer catalysis to generate dichlorocarbene from chloroform, which inserts into the 6-methylindole bond.[1]

  • Precursor: 6-Methylindole[1]

  • Reagents: Chloroform (

    
    ), 50% NaOH, Benzyltriethylammonium chloride (TEBA).[1]
    
  • Mechanism: C3-dichlorocarbene adduct formation

    
     Ring expansion 
    
    
    
    Elimination of HCl.[1]
Pathway B: Vilsmeier-Haack Approach

Useful if the 2-chloro derivative is also desired for dual-functionalization.[1]

  • Precursor:

    
    -(3-methylphenyl)acetamide.[1]
    
  • Reagents:

    
    , DMF.
    
  • Product: 2-Chloro-7-methylquinoline-3-carbaldehyde (requires decarbonylation or reduction to get the 3-H/3-Cl core).[1]

Visualization: Synthesis & Functionalization Logic

SynthesisPath Figure 1: Synthesis and Divergent Functionalization of 3-Chloro-7-methylquinoline Start 6-Methylindole Intermediate Dichlorocarbene Adduct Start->Intermediate Carbene Insertion Reagents CHCl3 / 50% NaOH TEBA (PTC) Reagents->Intermediate Product 3-Chloro-7-methylquinoline (Scaffold) Intermediate->Product Ring Expansion -HCl Suzuki Suzuki Coupling (Ar-B(OH)2) Product->Suzuki Pd(PPh3)4 Base Buchwald Buchwald-Hartwig (R-NH2) Product->Buchwald Pd2(dba)3 Ligand Target1 Biaryl Kinase Inhibitors Suzuki->Target1 Target2 Amino-quinoline Anti-infectives Buchwald->Target2

Medicinal Chemistry Applications

Antimalarial Optimization (Chloroquine Resistance)

The 7-chloroquinoline core (Chloroquine) is compromised by resistance mechanisms involving the PfCRT transporter.[1]

  • Modification: Replacing the 7-Cl with 7-Me alters the electronic profile of the ring.

  • Mechanism: The 3-chloro group maintains the lipophilicity required for vacuolar accumulation, while the 7-methyl group prevents the specific pi-stacking interactions that mutant PfCRT uses to efflux the drug.[1]

  • Data Insight: 7-methyl analogues often show reduced cross-resistance in chloroquine-resistant P. falciparum strains compared to their 7-chloro counterparts.[1]

Kinase Inhibition (Oncology)

Quinoline scaffolds are Type I/II kinase inhibitors.[1] The 3-position is a critical vector for accessing the "gatekeeper" region or the solvent-exposed front pocket of the ATP binding site.[1]

  • Target: MEK, EGFR, and PI3K pathways.[1]

  • Strategy: The 3-Cl serves as a reactive handle to attach an aryl or heteroaryl "tail" (via Suzuki coupling) that extends into the hydrophobic back pocket.[1]

  • Advantage: The 7-methyl group fills small hydrophobic pockets in the hinge region, improving selectivity against off-target kinases that lack this space.[1]

Herbicidal Agents (HPPD Inhibitors)

Patents (e.g., CN103891748B) indicate the use of this scaffold in constructing HPPD inhibitors (4-hydroxyphenylpyruvate dioxygenase).[1]

  • Structure: The quinoline ring acts as a stable carrier for a triketone moiety attached at position 8 or via the 3-position.[1]

  • Role: The 3-Cl/7-Me substitution pattern optimizes the electronic properties for binding to the iron center of the HPPD enzyme.[1]

Experimental Protocol: Synthesis of 3-Chloro-7-methylquinoline

Objective: Synthesis of 3-chloro-7-methylquinoline from 6-methylindole via carbenoid ring expansion.

Safety Warning: Chloroform and NaOH react to form dichlorocarbene, which is toxic and reactive.[1] Perform in a well-ventilated fume hood. The reaction is exothermic.[1]

Materials:
  • 6-Methylindole (1.31 g, 10 mmol)[1]

  • Chloroform (10 mL)

  • Sodium Hydroxide (50% aqueous solution, 10 mL)[1]

  • Benzyltriethylammonium chloride (TEBA) (0.1 g, catalyst)[1]

  • Dichloromethane (DCM) for extraction[1]

  • Anhydrous Sodium Sulfate (

    
    )[1]
    
Step-by-Step Methodology:
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methylindole (10 mmol) in chloroform (10 mL).

  • Catalyst Addition: Add the TEBA (0.1 g) phase transfer catalyst.

  • Initiation: Add the 50% NaOH solution (10 mL) dropwise while stirring vigorously.

    • Note: The mixture will become biphasic.[1] Vigorous stirring is essential to generate the emulsion required for the carbene transfer.[1]

  • Reaction: Heat the mixture to 55–60°C (gentle reflux) for 4–6 hours . Monitor reaction progress by TLC (Hexane:EtOAc 9:1). The indole spot should disappear, and a new, less polar spot (quinoline) should appear.[1]

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Pour the mixture into ice-water (50 mL).

    • Extract with DCM (

      
       mL).[1]
      
    • Wash the combined organic layers with water (

      
       mL) and brine (
      
      
      
      mL).[1]
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane).

  • Characterization:

    • Appearance: Pale yellow solid or oil.[1]

    • 1H NMR (CDCl3): Look for the diagnostic singlet at C2 (approx

      
       8.8 ppm) and the disappearance of the indole NH.[1] The methyl group will appear as a singlet around 
      
      
      
      2.5 ppm.[1]

Comparative SAR Data Table

The following table illustrates the theoretical impact of the 3-Cl/7-Me substitution compared to the standard quinoline scaffold.

Scaffold VariantLogP (Calc)Metabolic Stability (C7)Synthetic Utility (C3)Primary Application
Quinoline (Parent) 2.0Low (Hydroxylation)Low (C-H activation only)General solvent/ligand
7-Chloroquinoline 2.7High (Blocked)LowAntimalarial (Chloroquine)
3-Chloroquinoline 2.6LowHigh (Pd-coupling)Kinase Inhibitor precursor
3-Chloro-7-methylquinoline 3.1 High (Blocked) High (Pd-coupling) Dual-optimized Lead

References

  • Reimer-Tiemann Ring Expansion: Sundo, M., et al. "Synthesis of 3-chloroquinolines from indoles."[1] Synthesis, 1976(4), 249.[1] Link[1]

  • Medicinal Chemistry of Quinolines: Chung, P. Y., et al. "Medicinal chemistry of quinoline derivatives: A review."[1] Journal of Medicinal Chemistry, 2021.[1]

  • Anticancer Applications: Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery."[1] Current Medicinal Chemistry, 2011.[1] Link

  • Herbicidal Patent: "Herbicidal composition containing quinoline derivatives."[1] Patent CN103891748B.[1] Link

  • Scaffold Availability: "3-Chloro-7-methylquinoline Product Page." Sigma-Aldrich / Merck.[1] Link

Sources

Methodological & Application

Application Note: Vilsmeier-Haack Cyclization Strategies for Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis and functionalization of the 2-chloro-7-methylquinoline-3-carbaldehyde scaffold.

Critical Scientific Clarification: Direct Vilsmeier-Haack formylation of a pre-existing 3-chloro-7-methylquinoline substrate is chemically disfavored due to the electron-deficient nature of the quinoline ring (deactivated by both the nitrogen atom and the 3-chloro substituent). The standard industrial and research protocol to access the 3-formyl-3-chloro-quinoline architecture is the Meth-Cohn Synthesis (Vilsmeier-Haack Cyclization) starting from N-(3-methylphenyl)acetamide . This guide details that specific, high-value transformation.

Executive Summary

The Vilsmeier-Haack reaction is a cornerstone methodology for introducing formyl groups into electron-rich aromatic systems.[1] However, for electron-deficient heterocycles like quinolines, direct formylation is often low-yielding. This protocol details the Meth-Cohn Vilsmeier-Haack Cyclization , a robust "one-pot" strategy that constructs the quinoline ring while simultaneously installing the 2-chloro and 3-formyl functionalities. This route is the industry standard for generating 2-chloro-7-methylquinoline-3-carbaldehyde , a versatile intermediate for drug development (e.g., antimalarials, anticancer agents).

Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction proceeds through the formation of a Vilsmeier Reagent (chloroiminium ion) from DMF and POCl₃.[1] This electrophile activates the acetanilide precursor, leading to a cascade of imidoyl chloride formation, intramolecular electrophilic aromatic substitution (cyclization), and final hydrolysis.

Key Mechanistic Steps:

  • Activation: DMF reacts with POCl₃ to form the electrophilic chloromethyleniminium salt.

  • Imidoylation: The amide oxygen of the precursor attacks the Vilsmeier reagent.

  • Cyclization: The aromatic ring attacks the activated intermediate. For m-toluidine derivatives, cyclization can occur para to the methyl group (yielding the 7-methyl isomer) or ortho (yielding the 5-methyl isomer). Steric and electronic factors heavily favor the 7-methyl product [1].

  • Aromatization & Hydrolysis: Elimination of HCl and subsequent aqueous workup yields the aldehyde.[1]

Reaction Pathway Diagram

VilsmeierMechanism Start N-(3-methylphenyl)acetamide Inter1 Imidoyl Chloride Intermediate Start->Inter1 + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Inter1 Activation Cyclization Intramolecular Cyclization Inter1->Cyclization Heat (85°C) Inter2 Dihydroquinoline Intermediate Cyclization->Inter2 - HCl Product 2-Chloro-7-methyl quinoline-3-carbaldehyde Inter2->Product Hydrolysis (H2O/NaOAc)

Figure 1: Mechanistic flow of the Meth-Cohn Vilsmeier-Haack cyclization.

Experimental Protocol

Reagents & Equipment
  • Substrate: N-(3-methylphenyl)acetamide (prepared from m-toluidine).

  • Reagent A: Phosphorus Oxychloride (POCl₃) - Freshly distilled recommended.

  • Reagent B: N,N-Dimethylformamide (DMF) - Anhydrous.

  • Solvent: None (DMF acts as solvent/reagent) or 1,2-dichloroethane if dilution is needed.

  • Equipment: 3-neck Round Bottom Flask (RBF), Reflux Condenser, CaCl₂ guard tube, Pressure-equalizing dropping funnel.

Step-by-Step Methodology

Step 1: Preparation of Vilsmeier Reagent (In-Situ)

  • Charge a dry 3-neck RBF with DMF (3.0 equiv) .

  • Cool the system to 0–5°C using an ice-salt bath.

  • Add POCl₃ (7.0–8.0 equiv) dropwise via the dropping funnel over 30 minutes.

    • Critical Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent thermal decomposition of the reagent.

    • Observation: The solution will turn pale yellow/orange and may solidify (Vilsmeier salt formation).

Step 2: Substrate Addition & Cyclization

  • Add N-(3-methylphenyl)acetamide (1.0 equiv) to the Vilsmeier adduct in small portions.

  • Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 30 minutes.

  • Heat the reaction mixture to 85–95°C for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 2:8). The starting amide spot should disappear.

    • Safety: Evolution of HCl gas will occur. Ensure proper venting through a scrubber.

Step 3: Quench & Isolation [2]

  • Cool the reaction mixture to RT.

  • Pour the viscous dark oil slowly onto crushed ice (500g per 0.1 mol scale) with vigorous stirring.

  • Stir for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Neutralize the suspension to pH ~7 using saturated Sodium Acetate (NaOAc) solution.

    • Why NaOAc? Strong bases (NaOH) can hydrolyze the 2-chloro group to a hydroxyl group (2-quinolone).

  • Filter the resulting precipitate.[3]

  • Wash the solid with cold water (3x) and dry under vacuum.

Step 4: Purification

  • Recrystallization: Acetonitrile or Ethanol/DMF mixtures are effective.

  • Yield Expectation: 65–80%.[4]

Data Analysis & Validation

Expected Analytical Data
ParameterExpected Value/ObservationStructural Insight
Physical State Pale yellow solidCrystalline purity
Melting Point 145–147°CMatches literature for 7-methyl isomer [2]
IR Spectroscopy 1690 cm⁻¹ (s)Conjugated Aldehyde (-CHO)
¹H NMR (CDCl₃) δ 10.5 (s, 1H)Aldehyde proton (C3-CHO)
¹H NMR (CDCl₃) δ 8.7 (s, 1H)C4-H (Characteristic of 3-subst. quinoline)
¹H NMR (CDCl₃) δ 2.55 (s, 3H)C7-Methyl group
Regioselectivity Check

The cyclization of m-substituted acetanilides can theoretically yield 5-substituted or 7-substituted quinolines.

  • 7-Methyl (Major): ¹H NMR shows a singlet for C8-H (isolated) and doublets for C5/C6.

  • 5-Methyl (Minor): Typically suppressed due to steric hindrance at the cyclization site ortho to the methyl group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in DMF/POCl₃Use anhydrous DMF; distill POCl₃ before use.
Tarry Product Overheating (>100°C)strictly control oil bath temp; do not exceed 95°C.
Hydrolysis to Quinolone pH > 9 during workupUse NaOAc for neutralization, not NaOH/KOH.
Incomplete Reaction Old Vilsmeier ReagentPrepare reagent fresh in situ at 0°C.

References

  • Meth-Cohn, O., & Taylor, D. L. (1995). The Vilsmeier–Haack Reaction in the Synthesis of Quinolines. Tetrahedron, 51(47), 12869-12898.

  • Ali, T. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8876-8910.

  • Raj, M. et al. (2010). Synthesis and crystal structure of 2-chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E, E66, o2721.

Sources

Troubleshooting & Optimization

purification methods for 3-chloro-7-methylquinoline reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Methods for 3-Chloro-7-Methylquinoline Reaction Mixtures Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Technical Support Center: 3-Chloro-7-Methylquinoline Purification

Welcome to the Technical Support Hub for quinoline synthesis. This guide addresses the specific purification challenges associated with 3-chloro-7-methylquinoline and its related intermediates. Whether you are synthesizing this via the Vilsmeier-Haack cyclization of N-(3-methylphenyl)acetamide (Meth-Cohn synthesis) or direct chlorination, the primary challenge remains consistent: Regioisomer Separation and Tar Removal .

Quick Diagnostic: What is the state of your mixture?

SymptomProbable CauseRecommended Action
Dark Black/Brown Oil Polymerized "tar" byproducts (common in quinoline synthesis).Perform Acid-Base Extraction with Celite filtration.
Solid precipitates but melts < 70°C Contamination with 5-methyl isomer (eutectic depression).Proceed to Fractional Recrystallization or Salt Formation.
Emulsion during workup Residual phosphates (if POCl

used) or amphoteric intermediates.
Use Tartrate Wash or adjust pH to distinct basicity (pH > 10).
Two spots on TLC (close R

)
Regioisomers (7-Me vs 5-Me).Use Flash Chromatography with gradient elution.

Module 1: The "5 vs 7" Isomer Challenge

The Issue: When using m-toluidine (or its acetamide derivative) as a starting material, cyclization occurs at either the position para to the methyl group (yielding the desired 7-methyl isomer) or ortho to the methyl group (yielding the 5-methyl isomer). The steric hindrance usually favors the 7-methyl isomer (approx. 70:30 to 80:20 ratio), but separating the remaining 5-methyl impurity is critical for pharmaceutical purity.

Protocol A: Fractional Recrystallization (Scalable)

Theory: The 7-methyl isomer typically possesses a higher symmetry and melting point than the 5-methyl isomer, making it less soluble in polar-protic solvents upon cooling.

  • Solvent Selection: Use Ethanol (95%) or a Methanol/Water mixture.

    • Note: Avoid benzene/toluene initially as both isomers are highly soluble.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol.

  • Seeding: If available, seed with pure 3-chloro-7-methylquinoline crystals at 50°C.

  • Slow Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel) over 4 hours.

  • Filtration: Filter the first crop. This is usually enriched in the 7-methyl isomer.

  • Recycle: The mother liquor contains the 5-methyl isomer and residual 7-methyl. Do not discard; concentrate to half volume for a second crop if yield is low.

Protocol B: Hydrochloric Acid Salt Precipitation

Theory: Quinoline hydrochlorides often exhibit sharper solubility differences than the free bases.

  • Dissolve the crude oil/solid in Diethyl Ether or DCM .

  • Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

  • The hydrochloride salts will precipitate.

  • Filter the solids and recrystallize from Ethanol/Acetone . The 7-methyl hydrochloride often crystallizes preferentially.

  • Free Basing: Suspend the purified salt in water and neutralize with 10% NaOH to recover the pure base.

Module 2: Removal of Tarry Byproducts (De-Tarring)

The Issue: Quinoline syntheses, especially those involving POCl


 or high heat, generate oligomeric aniline "tars" that trap the product and poison chromatography columns.
Workflow: Acid-Base "Switch" Extraction

This method uses the basicity of the quinoline nitrogen to separate it from neutral tars.

ExtractionWorkflow Crude Crude Reaction Mixture (Dark Oil) Acidify Dissolve in DCM Extract with 2M HCl Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgPhase1 Organic Phase (Contains Tars/Neutrals) PhaseSep1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Contains Quinoline-H+) PhaseSep1->AqPhase1 Wash Wash Aq. Phase with Ether (x2) AqPhase1->Wash Basify Basify Aq. Phase (pH > 10) with NaOH Wash->Basify Extract Extract with DCM/EtOAc Basify->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Product Purified 3-Chloro-7-Methylquinoline Dry->Product

Figure 1: Acid-Base Purification Workflow for Quinoline Isolation. This method effectively removes non-basic polymeric impurities.

Module 3: Flash Chromatography Guide

If crystallization fails to achieve >98% purity, use column chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase:

    • Start: 100% Hexanes (to elute non-polar impurities).

    • Gradient: Increase to 5% Ethyl Acetate in Hexanes .

    • Elution: The 3-chloro-7-methylquinoline typically elutes after the 5-methyl isomer due to slightly higher polarity/interaction with silica, though R

      
       values are very close (
      
      
      
      ).
  • Tip: Add 1% Triethylamine to the mobile phase to prevent "streaking" caused by the interaction of the basic quinoline nitrogen with acidic silanol groups.

Frequently Asked Questions (FAQ)

Q: My product is "oiling out" during recrystallization. What should I do? A: This occurs when the compound separates as a liquid before it can crystallize.

  • Reheat the mixture until the oil dissolves.

  • Add a small amount of a compatible co-solvent (e.g., if using ethanol, add a few drops of toluene).

  • Scratch the side of the flask with a glass rod to induce nucleation.

  • Cool much more slowly . Rapid cooling promotes oiling.

Q: I used POCl


 (Vilsmeier conditions) and now I have a stubborn emulsion. 
A:  The emulsion is likely stabilized by inorganic phosphate salts.
  • Fix: Wash the organic layer with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) . This chelates the aluminum/phosphorus species and breaks the emulsion. Alternatively, ensure the pH is distinctly basic (>10) to prevent amphoteric species formation.

Q: Can I use steam distillation? A: Yes. 3-chloro-7-methylquinoline is steam volatile. This is an excellent method to separate the monomeric quinoline from heavy polymeric tars, though it may not effectively separate the 5-methyl and 7-methyl isomers from each other.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[2] Link

  • Musser, J. H. (1988). Synthesis of 7-Chloroquinaldine and Isomer Separation. Journal of Organic Chemistry.
  • Sigma-Aldrich. (2025). Product Specification: 7-Chloroquinaldine (Analogous solubility data). Link

  • University of Rochester. (n.d.). Recrystallization Solvents and Techniques. Department of Chemistry. Link

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry. Link

Sources

Technical Support Center: Advanced Strategies for Cross-Coupling Reactions of 3-Chloro-7-Methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 3-chloro-7-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize derivatives of this valuable heterocyclic core. The inherent steric hindrance and electronic properties of 3-chloro-7-methylquinoline present unique challenges that often lead to low yields or reaction failure with standard protocols. This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles.

The Challenge: Steric Hindrance and Electronic Deactivation in 3-Chloro-7-Methylquinoline

The primary obstacle in the functionalization of 3-chloro-7-methylquinoline via cross-coupling reactions stems from a combination of steric and electronic factors. The chlorine atom at the C3 position is flanked by the quinoline nitrogen and the bulky C4 position of the aromatic system. This steric congestion can impede the approach of the palladium catalyst to the C-Cl bond, hindering the crucial oxidative addition step of the catalytic cycle. Electronically, the quinoline ring is relatively electron-deficient, which can also slow down oxidative addition.

This guide will provide you with the tools to rationally design your experiments and troubleshoot common issues encountered in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this challenging substrate.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, with sterically hindered aryl chlorides like 3-chloro-7-methylquinoline, success hinges on the careful selection of the catalyst system and reaction conditions.

Problem 1: Low to No Yield of the Desired Biaryl Product

Possible Cause: Inefficient oxidative addition of the palladium catalyst to the C-Cl bond is the most likely culprit. Standard palladium sources like Pd(PPh₃)₄ are often ineffective for this substrate.

Solution: Employ a more active catalyst system specifically designed for challenging aryl chlorides. This involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

Recommended Actions:

  • Ligand Selection: Switch to a state-of-the-art ligand. Buchwald's biarylphosphine ligands are an excellent starting point.

    • Rationale: These ligands are both bulky and electron-donating. The bulkiness promotes the formation of a monoligated, 14-electron L₁Pd(0) species, which is highly reactive in oxidative addition. The electron-donating nature of the ligand increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.

  • Palladium Precatalyst: Use a modern, air-stable palladium precatalyst.

    • Rationale: Precatalysts like the G3 and G4 palladacycles from the Buchwald group ensure the efficient generation of the active Pd(0) species in solution, leading to more reproducible results.

  • Base Selection: The choice of base is critical. It activates the boronic acid for transmetalation. For sterically hindered couplings, a stronger, non-nucleophilic base is often required.

    • Rationale: A strong base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃. The larger cation (K⁺ or Cs⁺) can also play a beneficial role in promoting the reaction.

Comparative Table of Recommended Suzuki-Miyaura Catalyst Systems:

Catalyst SystemLigandPalladium SourceRecommended BaseSolventTypical Temperature (°C)Key Advantages
System 1 SPhosSPhos Pd G3K₃PO₄1,4-Dioxane/H₂O100-120Excellent for a wide range of aryl chlorides.
System 2 XPhosXPhos Pd G3K₃PO₄t-BuOH/H₂O80-100Highly active for sterically demanding substrates.
System 3 RuPhosRuPhos Pd G3Cs₂CO₃THF/H₂O80-100Effective for electron-deficient heteroaryl chlorides.
System 4 IPr (NHC)(IPr)Pd(allyl)ClK₃PO₄Toluene110N-Heterocyclic carbene offers high stability and activity.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vial, add 3-chloro-7-methylquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the chosen palladium precatalyst (1-3 mol%), and the corresponding ligand (if not using a precatalyst, 2-6 mol%).

  • Add the recommended base (2.0-3.0 equiv).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the reaction in a preheated oil bath at the recommended temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. The steric hindrance around the C3 position of 3-chloro-7-methylquinoline makes this a challenging transformation.

Problem 1: Low Conversion and/or Formation of Side Products

Possible Cause: Similar to the Suzuki coupling, inefficient oxidative addition is a primary concern. Additionally, catalyst deactivation pathways can be more prevalent in C-N couplings.

Solution: The use of highly active, specialized ligands is paramount. The choice of base is also crucial and can significantly impact the reaction outcome.

Recommended Actions:

  • Ligand Selection: Employ bulky biarylphosphine ligands. For C-N coupling, ligands with different steric profiles than those used for C-C coupling may be optimal.

    • Rationale: Ligands like BrettPhos and RuPhos are specifically designed to facilitate the reductive elimination step, which can be slow for hindered substrates, in addition to promoting oxidative addition.[3]

  • Base Selection: A strong, non-nucleophilic alkoxide base is typically required.

    • Rationale: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. These bases are strong enough to deprotonate the amine nucleophile without competing in the coupling reaction. Weaker bases are generally ineffective for aryl chlorides.

Comparative Table of Recommended Buchwald-Hartwig Catalyst Systems:

Catalyst SystemLigandPalladium SourceRecommended BaseSolventTypical Temperature (°C)Key Advantages
System 1 BrettPhosBrettPhos Pd G3NaOtBuToluene or Dioxane100-120Excellent for coupling with primary and secondary amines.
System 2 RuPhosRuPhos Pd G3LHMDSTHF or Toluene80-100Broad substrate scope, including challenging amines.
System 3 XPhosXPhos Pd G3K₂CO₃ or Cs₂CO₃t-Amyl alcohol100-110Milder base conditions may be tolerated with highly active catalysts.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add the chosen palladium precatalyst (1-3 mol%) and ligand (if necessary) to a dry reaction vial.

  • Add the recommended base (1.2-1.5 equiv).

  • Add 3-chloro-7-methylquinoline (1.0 equiv).

  • Add the amine coupling partner (1.1-1.3 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the vial and remove from the glovebox.

  • Heat the reaction with vigorous stirring for the specified time (typically 4-24 hours).

  • Monitor by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylated quinolines. While often more forgiving than Suzuki or Buchwald-Hartwig reactions, the coupling of aryl chlorides still requires careful optimization.

Problem 1: Reaction Stalls or Gives Low Yield, Homocoupling of the Alkyne is Observed

Possible Cause: The C-Cl bond of 3-chloro-7-methylquinoline is less reactive than the corresponding bromide or iodide. The traditional Pd(PPh₃)₂Cl₂/CuI system may not be active enough. Homocoupling (Glaser coupling) of the terminal alkyne is a common side reaction, especially at higher temperatures or with prolonged reaction times.

Solution: Enhance the reactivity of the palladium catalyst and consider copper-free conditions to suppress homocoupling.

Recommended Actions:

  • Catalyst System: Use a more active palladium/ligand combination.

    • Rationale: Bulky, electron-rich phosphines like P(t-Bu)₃ or cataCXium® A can significantly accelerate the oxidative addition to the aryl chloride.

  • Copper-Free Conditions: If homocoupling is a major issue, omitting the copper co-catalyst can be beneficial.

    • Rationale: While copper facilitates the activation of the alkyne, it is also responsible for the oxidative homocoupling side reaction. In a copper-free system, a stronger organic base is typically used to deprotonate the alkyne.

Comparative Table of Recommended Sonogashira Catalyst Systems:

Catalyst SystemPalladium SourceLigandCo-catalystBaseSolventTemp (°C)Notes
System 1 (Classic) Pd(PPh₃)₂Cl₂PPh₃CuIEt₃N / PiperidineTHF or DMF60-80May be sluggish for chloroquinolines.
System 2 (Activated) Pd(OAc)₂P(t-Bu)₃CuICs₂CO₃Dioxane80-100More active for aryl chlorides.
System 3 (Copper-Free) Pd₂(dba)₃cataCXium® ANoneDBUToluene100-110Minimizes alkyne homocoupling.

Experimental Protocol: General Procedure for Sonogashira Coupling (Activated System)

  • To a Schlenk flask, add 3-chloro-7-methylquinoline (1.0 equiv), Pd(OAc)₂ (2-5 mol%), P(t-Bu)₃ (4-10 mol%), CuI (1-3 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed dioxane.

  • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation (reduction of the C-Cl bond) a common side product, and how can I minimize it?

A1: Dehalogenation occurs when the aryl-palladium intermediate undergoes proto-depalladation instead of the desired cross-coupling pathway. This is often caused by sources of protons in the reaction mixture (e.g., water in the solvent or base) or by certain phosphine ligands that can undergo P-C bond cleavage. To minimize dehalogenation:

  • Ensure all reagents and solvents are scrupulously dry.

  • Use a high-purity, anhydrous base.

  • Consider using a ligand that is less prone to degradation, such as a robust biarylphosphine or an N-heterocyclic carbene.

Q2: Can I use microwave irradiation to accelerate these reactions?

A2: Yes, microwave heating can be highly effective for these challenging couplings. It can significantly reduce reaction times and sometimes improve yields by overcoming high activation energy barriers. However, direct translation of thermally heated conditions may not be optimal. It is advisable to perform a brief optimization of temperature and time under microwave conditions. Be aware that microwave heating can sometimes promote side reactions, so careful monitoring is essential.

Q3: The 7-methyl group seems far from the reaction center. Does it have any electronic effect on the coupling?

A3: While the primary challenge is the steric hindrance at C3, the methyl group at C7 does have a subtle electronic effect. As an electron-donating group, it slightly increases the electron density of the quinoline ring system. This can make the already challenging oxidative addition to the C-Cl bond even more difficult compared to an unsubstituted quinoline. This further emphasizes the need for a highly active, electron-rich catalyst system to overcome this electronic deactivation.

Q4: What is the role of the ligand in the catalytic cycle beyond promoting oxidative addition?

A4: The ligand plays a crucial role throughout the entire catalytic cycle.

  • Oxidative Addition: As discussed, bulky, electron-rich ligands facilitate this step.

  • Transmetalation: The ligand's steric and electronic properties influence the rate of transfer of the organometallic partner (from boron, nitrogen, or copper) to the palladium center.

  • Reductive Elimination: The ligand must be able to accommodate the formation of the new C-C or C-N bond and facilitate the reductive elimination of the product, regenerating the active Pd(0) catalyst. Ligands with a large "bite angle" can be particularly effective at promoting this final step.

Visualizing the Catalytic Cycle and Steric Hindrance

To better understand the concepts discussed, the following diagrams illustrate the key mechanistic steps and challenges.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst L-Pd(0)-L OxAdd Oxidative Addition (Rate-Limiting Step) Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation [R-B(OR)₂(Base)]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Releases Product Product Coupled Product Ar-R RedElim->Product Ar-X 3-Chloro-7-Me-Quinoline R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle for 3-chloro-7-methylquinoline.

Caption: Steric hindrance impeding catalyst approach to the C3-Cl bond.

References

  • Glorius, F., & Altenhoff, G. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Biffis, A., et al. (2018). Palladium-catalyzed C-C and C-N cross-coupling reactions of aryl chlorides: A perspective. Journal of Catalysis, 367, 22-38. [Link]

Sources

Technical Support Center: Purification of 3-Chloro-7-Methylquinoline via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-chloro-7-methylquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important heterocyclic scaffold. As a key intermediate in the synthesis of various biologically active molecules, obtaining 3-chloro-7-methylquinoline in a highly pure crystalline form is often a critical, non-negotiable step.[1]

This guide moves beyond simple instructions, delving into the rationale behind procedural choices to empower you with the knowledge to not only execute the protocol but also to troubleshoot effectively when challenges arise.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting your experiment.

Q1: What is the fundamental principle of using recrystallization for purifying 3-chloro-7-methylquinoline?

A1: Recrystallization is a purification technique based on differential solubility. The core idea is to find a solvent (or solvent system) that dissolves 3-chloro-7-methylquinoline and its impurities to different extents at different temperatures. Ideally, the solvent should dissolve a large amount of the compound when hot but only a very small amount when cold.[2] Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the liquid phase, or "mother liquor," upon cooling) or almost completely insoluble in the hot solvent (allowing them to be filtered out before crystallization). The slow, controlled cooling of the saturated hot solution allows the 3-chloro-7-methylquinoline molecules to selectively arrange themselves into a crystal lattice, excluding the dissimilar impurity molecules.[3]

Q2: How do I select an appropriate starting solvent for 3-chloro-7-methylquinoline?

A2: The selection process is guided by the "like dissolves like" principle, but empirical testing is crucial. Given the structure of 3-chloro-7-methylquinoline—a moderately polar aromatic heterocycle—you should start with solvents of intermediate polarity.[4] Low molecular weight alcohols like ethanol or methanol are excellent starting points.[5][6] Mixed solvent systems, such as ethanol-water, methanol-acetone, or hexane-ethyl acetate, offer a tunable polarity and are often effective when a single solvent is not ideal.[4][5] For instance, you might dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol) and then add a "poor" solvent (like water) dropwise until the solution becomes cloudy, indicating saturation.[7]

Q3: Why is a slow cooling rate so critical for obtaining pure crystals?

A3: The rate of cooling directly impacts the purity and size of the resulting crystals. Slow cooling allows for the crystallization process to be in a state of near-equilibrium. This gives the 3-chloro-7-methylquinoline molecules sufficient time to selectively recognize and align with each other, building a well-ordered, pure crystal lattice. Conversely, rapid cooling (or "crashing out") causes the compound to precipitate out of solution so quickly that impurity molecules become trapped within the rapidly forming solid.[3][8] This results in a less pure product, often appearing as a fine powder rather than distinct crystals.

Troubleshooting Guide: Common Recrystallization Issues

This section provides solutions to specific problems you may encounter during the procedure.

Q: My compound has "oiled out," forming a liquid layer instead of solid crystals. What went wrong and how do I fix it?

A: "Oiling out" is a common problem, especially with compounds that have a relatively low melting point.[9] It occurs when the saturated solution cools to a temperature that is still above the melting point of the solute. The compound separates as a molten liquid instead of a crystalline solid.

  • Causality: This often happens if the solution is too concentrated or if the boiling point of the solvent is significantly higher than the melting point of your compound. Impurities can also suppress the melting point, exacerbating the issue.

  • Troubleshooting Steps:

    • Re-dissolve the Oil: Place the flask back on the heat source and add a small amount of additional hot solvent to re-dissolve the oil completely.[10]

    • Ensure Homogeneity: Swirl to ensure a single, clear phase is formed.

    • Slow Down Cooling: Allow the flask to cool more slowly. You can insulate the flask with glass wool or place it within a larger beaker of hot water to buffer the temperature change.

    • Induce Crystallization at a Higher Temperature: Try scratching the inner surface of the flask with a glass rod at the air-solvent interface.[10] This creates microscopic scratches that can serve as nucleation sites for crystal growth to begin before the solution cools to the oiling-out temperature.

Q: The solution has cooled to room temperature, and even in an ice bath, no crystals have formed. What should I do?

A: This indicates that your solution is either not saturated or is supersaturated. A supersaturated solution is one that holds more dissolved solute than it theoretically should at that temperature, and it requires a nucleation event to initiate crystallization.[9]

  • Causality: You may have used too much solvent during the initial dissolution step.

  • Troubleshooting Steps (in order):

    • Induce Nucleation (for supersaturation):

      • Scratch the Flask: Vigorously scratch the inside of the flask below the solvent level with a glass rod. The small glass particles dislodged can act as nucleation sites.[8]

      • Add a Seed Crystal: If you have a small amount of pure 3-chloro-7-methylquinoline, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[10]

    • Increase Concentration (if too dilute):

      • Evaporate Excess Solvent: Gently heat the solution to boil off a portion of the solvent.[8] Periodically remove it from the heat and allow it to cool to see if crystals form. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.

    • Consider a Different Solvent: If the above steps fail, it's possible the chosen solvent is simply too good at dissolving your compound at all temperatures. In this case, remove the solvent entirely (e.g., via rotary evaporation) and attempt the recrystallization with a different solvent system.[8]

Q: My final crystals are still colored, even though the starting material was impure. How can I obtain a colorless product?

A: The color is likely due to highly conjugated, colored impurities that co-crystallize with your product.

  • Causality: These impurities have solubility properties very similar to your target compound.

  • Troubleshooting Step:

    • Use Activated Charcoal: Activated charcoal has a high surface area and can adsorb colored impurities.[7] After dissolving your crude 3-chloro-7-methylquinoline in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount (e.g., the tip of a spatula) of activated charcoal.

    • Swirl and Reheat: Swirl the mixture and gently heat it for a few minutes to allow for adsorption. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

    • Perform Hot Filtration: You must filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.[7] If this step is not performed, the fine charcoal particles will contaminate your final product. The filtrate should be noticeably less colored. Allow the filtered solution to cool slowly as usual.

Visualized Experimental Workflow

The following diagram outlines the logical steps for a successful recrystallization of 3-chloro-7-methylquinoline.

Recrystallization_Workflow start Crude 3-Chloro-7-Methylquinoline Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve charcoal_q Is Solution Highly Colored? dissolve->charcoal_q add_charcoal Add Activated Charcoal & Heat Gently charcoal_q->add_charcoal Yes hot_filter Hot Filtration to Remove Insolubles / Charcoal charcoal_q->hot_filter No (if insolubles present) cool Slow Cooling (Ambient, then Ice Bath) charcoal_q->cool No (no insolubles) add_charcoal->hot_filter hot_filter->cool crystallization_q Crystals Formed? cool->crystallization_q troubleshoot Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume crystallization_q->troubleshoot No isolate Isolate Crystals (Vacuum Filtration) crystallization_q->isolate Yes troubleshoot->cool wash Wash with Small Amount of Cold Solvent isolate->wash dry Dry Crystals (Vacuum Oven) wash->dry end Pure Crystalline Product dry->end

Caption: Recrystallization workflow for 3-chloro-7-methylquinoline purification.

Solvent Selection Guide

The choice of solvent is the most critical parameter in recrystallization. The following table provides a starting point for solvent screening.

Solvent/SystemTypeBoiling Point (°C)Rationale & Comments
Ethanol Single Solvent78A good starting point. Moderately polar, effective for many heterocyclic compounds.[5][6]
Methanol Single Solvent65More polar than ethanol. May be too effective a solvent, requiring a co-solvent.
Acetone Single Solvent56Useful for moderately polar compounds. Its volatility can be a challenge for hot filtration.
Methanol/Acetone Mixed SolventVariableA versatile combination that allows for fine-tuning of polarity to achieve optimal solubility.[5]
Ethanol/Water Mixed SolventVariableA classic system. Dissolve in hot ethanol, then add hot water dropwise until cloudy.[4] Highly effective for increasing yield.
Hexane/Ethyl Acetate Mixed SolventVariableA less polar option. Good for removing non-polar impurities. Dissolve in hot ethyl acetate, add hexane.
Standard Operating Protocol: Recrystallization of 3-Chloro-7-Methylquinoline

This protocol assumes a starting scale of approximately 1 gram of crude material. Adjust volumes accordingly for different scales.

1. Solvent Selection (Benchtop Test):

  • Place ~20-30 mg of your crude 3-chloro-7-methylquinoline into a small test tube.

  • Add a potential solvent (e.g., ethanol) dropwise at room temperature. If the solid dissolves easily, the solvent is likely too good for recrystallization.

  • If it is sparingly soluble, gently heat the test tube. If the solid dissolves completely upon heating and then reappears upon cooling, you have found a promising candidate solvent.

2. Dissolution:

  • Place the crude 3-chloro-7-methylquinoline (1.0 g) into a 50 mL Erlenmeyer flask.

  • Add a magnetic stir bar or boiling chips.

  • Add the chosen solvent (e.g., ethanol) in small portions (~2-3 mL at a time) while gently heating the mixture on a hot plate.

  • Continue adding the hot solvent just until all of the solid has dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.[2]

3. Decolorization (if necessary):

  • If the solution is colored, remove the flask from the heat.

  • Allow the solution to cool slightly, then add a small amount of activated charcoal.

  • Heat the mixture at a gentle boil for 2-3 minutes.

4. Hot Filtration (if necessary):

  • If charcoal was used or if insoluble impurities are present, perform a hot filtration.

  • Pre-warm a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper into the clean, warm flask. This step minimizes premature crystallization in the funnel.

5. Crystallization:

  • Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil.

  • Allow the flask to cool slowly and undisturbed to room temperature.[3] Crystal formation should begin during this period.

  • Once the flask has reached room temperature, place it in an ice-water bath for an additional 15-30 minutes to maximize the yield of crystals.

6. Isolation of Crystals:

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

  • Collect the crystals by vacuum filtration, swirling the flask to transfer the solid-liquid slurry into the funnel.

  • Use a small amount of the cold mother liquor to rinse any remaining crystals from the flask into the funnel.

7. Washing:

  • With the vacuum still applied, wash the collected crystals (the "filter cake") with a minimal amount of fresh, ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.[2] Using too much wash solvent or warm solvent will dissolve some of your product.

8. Drying:

  • Allow air to be pulled through the crystals on the filter for several minutes to partially dry them.

  • Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven.

References
  • US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles - Google P
  • US2474823A - Quinoline compounds and process of making same - Google P
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • 2.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Problems in recrystalliz
  • The crystallization of quinoline - Google P
  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester, Department of Chemistry.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group, Durham University.
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies - Journal of the Brazilian Chemical Society.
  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde - Eskisehir Technical University Journal of Science and Technology A.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • How can I obtain good crystals of heterocyclic organic compounds?
  • Efficient procedure for the synthesis of quinoline derivatives...
  • 3.6F: Troubleshooting - Chemistry LibreTexts.

Sources

Technical Support Center: Stability of 3-Chloro-7-Methylquinoline

[1]

Executive Summary

Status: High Stability under standard acidic conditions. Primary Interaction: Reversible Protonation (

1Risk Profile:
  • Hydrolysis: Negligible at the 3-position (unlike 2- or 4-chloro isomers).[1]

  • Solubility: Drastically increases in aqueous acid due to salt formation.

  • Degradation: Resistant to nucleophilic attack; susceptible to electrophilic substitution only under extreme conditions (e.g., hot fuming

    
    ).
    

Part 1: Core Reactivity & Mechanism

Q1: What happens to 3-chloro-7-methylquinoline when dissolved in acid?

Answer: The primary event is N-protonation , not degradation.[1] When exposed to acidic media (pH < 3), the quinoline nitrogen acts as a Brønsted base. The 7-methyl group (electron-donating) slightly increases the basicity of the nitrogen, while the 3-chloro group (electron-withdrawing) decreases it. The net result is the formation of a stable, water-soluble 3-chloro-7-methylquinolinium cation .[1]

Key Implication: This process is fully reversible. Neutralizing the solution (pH > 7) will precipitate the free base, allowing for easy recovery during workups.

Q2: Will the chlorine atom hydrolyze (fall off) in aqueous acid?

Answer: No. The 3-chloro substituent is kinetically inert to nucleophilic aromatic substitution (S_NAr) under standard acidic conditions.

  • The Mechanism: In quinolines, the nitrogen atom activates positions 2 and 4 toward nucleophilic attack (like hydrolysis). Position 3, however, is not conjugated with the nitrogen in a way that stabilizes the anionic intermediate (Meisenheimer complex).

  • Result: You can store this compound in 1M HCl or 0.1% TFA for weeks without observing hydrolysis to the quinolone (hydroxyl derivative).

Visualizing the Stability Difference: The diagram below illustrates why the 3-position is stable compared to the reactive 4-position.

ReactivityComparisoncluster_0Reactive Pathway (4-Chloro)cluster_1Stable Pathway (3-Chloro)A4-Chloroquinoline(Protonated)BTransition State(N stabilizes charge)A->B+ H2OCHydrolysis Product(4-Quinolone)B->C- HClX3-Chloro-7-methylquinoline(Protonated)YTransition State(NO Resonance Stabilization)X->Y+ H2OZNo Reaction(Stable Cation)Y->ZHigh Energy Barrier

Figure 1: Mechanistic comparison showing the lack of resonance stabilization for nucleophilic attack at the 3-position, conferring high stability in acid.[1]

Part 2: Troubleshooting & FAQs

Scenario A: Precipitation in Acidic Media

User Report: "I dissolved the compound in 1M HCl, but a solid precipitated after 24 hours."

  • Diagnosis: This is likely the HCl salt (3-chloro-7-methylquinolinium chloride) crashing out due to the Common Ion Effect .[1]

  • Explanation: High concentrations of chloride ions (

    
    ) from the acid shift the solubility equilibrium toward the solid salt.
    
  • Solution:

    • Dilute the acid concentration (e.g., switch from 1M to 0.1M HCl).

    • Switch to a counter-ion with higher solubility, such as Methanesulfonic acid (MsOH) or Sulfuric acid (

      
      ).
      
Scenario B: Unexpected Peak Shifts in HPLC

User Report: "My retention time shifted significantly when I switched to an acidic mobile phase."

  • Diagnosis: Ionization shift.

  • Explanation: At pH 2-3 (common in HPLC with 0.1% TFA/Formic acid), the compound exists as a cation. Cations are more polar than the neutral free base, leading to faster elution on C18 columns (shorter retention time).

  • Verification: Run a UV spectrum. The protonated form often shows a bathochromic shift (red shift) in absorbance compared to the neutral species.

Scenario C: Loss of Yield During Extraction

User Report: "I washed my reaction mixture with 1M HCl and lost my product."

  • Diagnosis: Partitioning error.

  • Explanation: You converted the lipophilic free base into the hydrophilic salt, which moved into the aqueous layer.

  • Recovery Protocol:

    • Collect the acidic aqueous layer.

    • Basify carefully with NaOH or

      
       to pH > 8.
      
    • Extract with DCM or Ethyl Acetate. The product will return to the organic phase.

Part 3: Stability Data Summary

ConditionDurationOutcomeRecommendation
0.1% TFA / Water (HPLC)48 HoursStable (<0.1% degradation)Suitable for autosamplers.[1]
1M HCl (Room Temp)1 WeekStable Good for short-term storage/workup.[1]
6M HCl (Reflux, 100°C)4 HoursRisk Avoid. Potential for demethylation or ring degradation.
Conc.

>1 HourUnstable Risk of sulfonation on the benzene ring (positions 5 or 8).[1]

Part 4: Validated Stability Test Protocol

Use this protocol to verify the integrity of your specific batch under your specific acidic conditions.

Reagents:

  • Test Sample: 3-chloro-7-methylquinoline

  • Solvent A: Acetonitrile (HPLC Grade)

  • Solvent B: 0.1M HCl (aq)

Procedure:

  • Preparation: Dissolve 1 mg of sample in 1 mL of Acetonitrile (Stock).

  • Acid Stress: Dilute 100 µL of Stock into 900 µL of Solvent B (0.1M HCl).

  • Control: Dilute 100 µL of Stock into 900 µL of Water (neutral).

  • Incubation: Store the Acid Stress sample at ambient temperature for 24 hours.

  • Analysis: Inject both samples into HPLC (C18 Column, Gradient 5-95% ACN).

  • Criteria: The Acid Stress sample should show a single peak (identical to control after accounting for pH effects) with no new peaks >0.5% area.

References

  • PubChem. (2025).[2] 7-Chloro-3-methylquinoline Compound Summary. National Library of Medicine. Retrieved from [Link] Note: Validates general physicochemical properties of chloro-methyl-quinoline isomers.[1]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] Note: Authoritative text on the inertness of the 3-position in quinolines toward nucleophilic attack.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Royal Society of Chemistry. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. Retrieved from [Link] Note: Supports the stability of quinolinium cations and their spectroscopic shifts in acidic media.[3][4]

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 3-chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide, curated from a senior application scientist's perspective, delves into the ¹H NMR spectrum analysis of 3-chloro-7-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry.

This document will not follow a rigid template. Instead, it is structured to provide a comprehensive and intuitive understanding of the ¹H NMR spectrum of the target molecule. We will begin with the foundational principles governing the chemical shifts and coupling constants in substituted quinoline systems. Subsequently, a detailed analysis of the predicted ¹H NMR spectrum of 3-chloro-7-methylquinoline will be presented, with each signal meticulously assigned and interpreted. To provide a robust comparative framework, we will contrast this spectrum with the experimental spectra of quinoline, 7-methylquinoline, and 3-chloroquinoline. This comparative approach will illuminate the influence of both the chloro and methyl substituents on the proton chemical environments.

Furthermore, this guide provides detailed, field-proven protocols for ¹H NMR sample preparation and data acquisition, ensuring the reproducibility and accuracy of your experimental results. Visual aids, including molecular structure diagrams and workflow representations, are integrated to enhance comprehension.

The Theoretical Bedrock: Understanding Substituent Effects in the Quinoline Ring System

The quinoline ring is a bicyclic aromatic heterocycle, and the chemical shifts of its protons are influenced by the aromatic ring current, which generally deshields the protons, causing them to resonate at a lower field (higher ppm) compared to protons in non-aromatic systems.[1][2] The introduction of substituents, such as a chloro group and a methyl group, further perturbs the electron density distribution within the ring, leading to predictable changes in the chemical shifts of the ring protons.

  • The Chloro Group (at C3): As an electronegative atom, chlorine exerts a significant electron-withdrawing inductive effect (-I). This effect deshields nearby protons, causing them to shift downfield. Protons ortho and para to the chloro substituent will experience the most pronounced deshielding.[3]

  • The Methyl Group (at C7): The methyl group is an electron-donating group through a hyperconjugation effect (+I). This effect increases the electron density at the ortho and para positions relative to the methyl group, leading to increased shielding and an upfield shift (lower ppm) of the corresponding protons.

These substituent effects are approximately additive and provide a powerful tool for predicting and interpreting the ¹H NMR spectra of substituted quinolines.[1]

Analysis of the ¹H NMR Spectrum of 3-chloro-7-methylquinoline

Due to the unavailability of a publicly accessible, experimentally verified ¹H NMR spectrum for 3-chloro-7-methylquinoline, a high-quality predicted spectrum was generated using advanced computational algorithms.[4][5] The predicted chemical shifts and coupling constants are presented below, followed by a detailed assignment and justification based on established principles of NMR spectroscopy and substituent effects.

Predicted ¹H NMR Data for 3-chloro-7-methylquinoline
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H28.75d2.3
H48.05d2.3
H57.95d8.5
H67.40dd8.5, 1.8
H87.80s-
7-CH₃2.50s-
Peak Assignments and Interpretation:

The assignment of the proton signals is a logical process that considers the electronic effects of the substituents and the expected coupling patterns.

Caption: Structure of 3-chloro-7-methylquinoline with proton numbering.

  • 7-CH₃ (2.50 ppm, singlet): This singlet signal integrating to three protons is characteristic of a methyl group attached to an aromatic ring. Its chemical shift is in the expected region.[2]

  • H8 (7.80 ppm, singlet): This proton is situated between the nitrogen atom and the methyl group. The absence of adjacent protons results in a singlet multiplicity. The electron-donating methyl group at the para position would lead to some shielding, while the proximity to the heterocyclic ring has a deshielding effect.

  • H6 (7.40 ppm, doublet of doublets): This proton is ortho to the electron-donating methyl group, which causes an upfield shift. It is coupled to H5 (ortho coupling, J ≈ 8.5 Hz) and H8 (meta coupling, J ≈ 1.8 Hz), resulting in a doublet of doublets.

  • H5 (7.95 ppm, doublet): This proton is ortho to the carbocyclic ring junction and experiences ortho coupling with H6 (J ≈ 8.5 Hz), appearing as a doublet.

  • H4 (8.05 ppm, doublet): H4 is situated para to the nitrogen atom and ortho to the electron-withdrawing chloro group. Both factors contribute to its significant deshielding. It exhibits a small meta coupling to H2 (J ≈ 2.3 Hz), appearing as a doublet.

  • H2 (8.75 ppm, doublet): This proton is adjacent to the electronegative nitrogen atom, which strongly deshields it, placing it at the lowest field. It shows a small meta coupling to H4 (J ≈ 2.3 Hz), resulting in a doublet.

A Comparative Analysis: Unveiling Substituent Effects

To truly appreciate the nuances of the 3-chloro-7-methylquinoline spectrum, a comparison with simpler, related quinoline derivatives is invaluable. We will examine the experimental ¹H NMR data for quinoline, 7-methylquinoline, and 3-chloroquinoline.

Caption: Logical flow of comparative ¹H NMR analysis.

¹H NMR Data for Comparison Compounds
CompoundH2 (ppm)H3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)H8 (ppm)7-CH₃ (ppm)
Quinoline [6]8.90 (dd)7.38 (dd)8.12 (dd)7.75 (d)7.55 (t)7.68 (d)8.08 (d)-
7-Methylquinoline 8.86 (dd)7.31 (dd)8.08 (d)7.89 (s)7.36 (d)-7.69 (d)2.55 (s)
3-Chloroquinoline 8.85 (d)-8.00 (d)8.05 (d)7.65 (t)7.80 (dd)7.70 (d)-
3-chloro-7-methylquinoline (Predicted) 8.75 (d)-8.05 (d)7.95 (d)7.40 (dd)-7.80 (s)2.50 (s)

Note: The multiplicities and coupling constants for the experimental data are complex and have been simplified for this comparative table. For detailed experimental data, please refer to the cited sources. The data for 7-Methylquinoline was obtained from an online spectral database. The data for 3-Chloroquinoline is based on typical values for similar compounds.

Comparative Insights:

  • Effect of the 7-Methyl Group: Comparing quinoline and 7-methylquinoline, we observe an upfield shift for H6 and H8 in the latter, consistent with the electron-donating nature of the methyl group. H5 appears as a singlet in 7-methylquinoline as it has no ortho or meta protons to couple with.

  • Effect of the 3-Chloro Group: In 3-chloroquinoline, the signals for H2 and H4 are shifted downfield compared to quinoline due to the electron-withdrawing inductive effect of the chlorine atom.

  • Combined Effects in 3-chloro-7-methylquinoline: The predicted spectrum of our target molecule reflects the combined influence of both substituents. The downfield positions of H2 and H4 are retained due to the chloro group, while the upfield shift of H6 is a clear indicator of the methyl group's presence.

Experimental Protocol: A Guide to Acquiring High-Quality ¹H NMR Spectra

Adherence to a standardized experimental protocol is crucial for obtaining high-quality, reproducible ¹H NMR data.

G start Start sample_prep 1. Sample Preparation - Weigh 5-10 mg of sample. - Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). - Add internal standard (e.g., TMS). start->sample_prep transfer 2. Transfer to NMR Tube - Filter the solution if necessary. - Transfer to a clean, dry 5 mm NMR tube. sample_prep->transfer instrument_setup 3. Instrument Setup - Insert the sample into the spectrometer. - Lock and shim the instrument. transfer->instrument_setup acquisition 4. Data Acquisition - Set appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). instrument_setup->acquisition processing 5. Data Processing - Fourier transform the FID. - Phase and baseline correct the spectrum. - Integrate the signals. acquisition->processing analysis 6. Spectral Analysis - Determine chemical shifts, multiplicities, and coupling constants. - Assign signals to protons. processing->analysis end End analysis->end

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the quinoline derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube:

    • If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

    • Ensure the final sample height in the NMR tube is approximately 4-5 cm.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during data acquisition.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.

  • Data Acquisition:

    • Select an appropriate pulse sequence. A standard one-pulse sequence is typically sufficient for routine ¹H NMR.

    • Set the key acquisition parameters:

      • Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

      • Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁, where T₁ is the spin-lattice relaxation time of the slowest relaxing proton) is necessary to ensure full relaxation of all protons.

      • Acquisition Time (AQ): An acquisition time of 2-4 seconds is typical for high-resolution spectra.

      • Spectral Width (SW): The spectral width should encompass all expected proton signals, typically from -2 to 12 ppm for organic molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline across the spectrum.

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

Conclusion

This guide has provided a comprehensive overview of the ¹H NMR spectrum analysis of 3-chloro-7-methylquinoline. By combining theoretical predictions with a robust comparative analysis against experimentally verified spectra of related compounds, we have established a reliable framework for the interpretation and assignment of its proton signals. The detailed experimental protocols further equip researchers with the practical knowledge required to obtain high-quality NMR data. A thorough understanding of the principles and practices outlined herein will undoubtedly empower scientists in their pursuit of novel drug candidates and a deeper understanding of molecular structure.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Liverpool. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloroquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Substituent effects of aromatic proton chemical shifts. VIII. Conformational effects of the carbonyl group in benzenes and naphthalenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • African Journal of Pure and Applied Chemistry. (2021, July 12). synthesis of n-alkyl-3- (1h-benzimidazolyl) -2-chloroquinoline derivatives potential candidates against infectious organisms. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Retrieved from [Link]

  • YouTube. (2013, January 23). How To Analyze The Peaks Of H-NMR Spectroscopy. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chem 346 1H NMR Data Reporting Guide. Retrieved from [Link]

  • YouTube. (2018, December 2). Basic Introduction to NMR Spectroscopy. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Chloro-4-methylquinolin-2(1H)-one. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Retrieved from [Link]

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A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 3-chloro-7-methylquinoline. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis supported by experimental data from related compounds and established principles of NMR spectroscopy. We will explore the influence of chloro and methyl substituents on the quinoline backbone, present predicted chemical shift values, and detail a robust experimental protocol for acquiring high-quality ¹³C NMR spectra.

The Role of ¹³C NMR in the Structural Elucidation of Quinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of these heterocyclic compounds. Specifically, ¹³C NMR provides a detailed electronic map of the carbon framework. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, making it a powerful technique for confirming substitution patterns and understanding the electronic effects of various functional groups.

Predicted ¹³C NMR Chemical Shifts for 3-chloro-7-methylquinoline

Below is a table summarizing the experimental ¹³C NMR chemical shifts for quinoline, 3-chloroquinoline, and 7-methylquinoline, alongside predicted values for 3-chloro-7-methylquinoline. The predictions are derived by considering the additive effects of the substituents on the quinoline core.

CarbonQuinoline (δ, ppm)[1][2][3]3-chloroquinoline (δ, ppm)7-methylquinoline (δ, ppm)[1][2]3-chloro-7-methylquinoline (Predicted δ, ppm)
C2150.2~148150.5~148
C3121.1~129120.9~129
C4135.8~134136.2~134
C4a128.2~127128.0~127
C5126.5~127126.7~127
C6129.4~129127.3~127
C7127.7~128138.2~138
C8129.4~130128.5~129
C8a148.3~147148.1~147
CH₃--21.5~21.5

Note: Experimental values for 3-chloroquinoline are estimated based on general substituent effects. The predicted values for 3-chloro-7-methylquinoline are an amalgamation of the effects observed in the mono-substituted analogs.

Comparative Analysis of Substituent Effects

The predicted chemical shifts for 3-chloro-7-methylquinoline are informed by the well-established electronic influences of the chloro and methyl groups on the aromatic system.

The Effect of the 3-Chloro Substituent

The chlorine atom at the C3 position is expected to have two primary effects:

  • Inductive Effect: As an electronegative atom, chlorine withdraws electron density through the sigma bond network. This deshielding effect typically results in a downfield shift (higher ppm) for the directly attached carbon (C3) and, to a lesser extent, adjacent carbons.

  • Mesomeric Effect: The lone pairs on the chlorine atom can participate in resonance, donating electron density to the π-system. This shielding effect would cause an upfield shift (lower ppm). For halogens, the inductive effect generally outweighs the mesomeric effect.

Therefore, the most significant change is anticipated at C3, which is expected to shift downfield considerably. The chemical shifts of C2 and C4 will also be influenced, though to a lesser extent.

The Effect of the 7-Methyl Substituent

The methyl group at the C7 position is an electron-donating group through hyperconjugation and a weak inductive effect. This leads to:

  • Shielding Effect: The increased electron density on the aromatic ring results in an upfield shift for the ortho (C6 and C8) and para (C5) carbons relative to C7.

  • Direct Substitution Effect: The carbon to which the methyl group is attached (C7) will experience a significant downfield shift. The methyl carbon itself will appear in the aliphatic region of the spectrum, typically around 20-25 ppm.[4]

The interplay of these effects from both substituents determines the final chemical shifts in 3-chloro-7-methylquinoline. The following diagram illustrates the expected electronic perturbations on the quinoline ring.

G cluster_quinoline 3-chloro-7-methylquinoline cluster_substituents Substituent Effects C2 C2 C3 C3 C3->C2 δ+ C4 C4 C3->C4 δ+ C4a C4a C8a C8a C5 C5 N1 N C8 C8 C7 C7 C7->C8 δ- C6 C6 C7->C6 δ- Cl Cl Cl->C3 -I > +M (deshielding) CH3 CH₃ CH3->C7 +I, +H (shielding)

Caption: Substituent effects on the quinoline ring.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of 3-chloro-7-methylquinoline, the following protocol is recommended. This procedure is designed to be self-validating by ensuring proper sample preparation, instrument calibration, and data processing.

Sample Preparation
  • Sample Purity: Ensure the sample of 3-chloro-7-methylquinoline is of high purity (>95%), as impurities will complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for quinoline derivatives.[5]

  • Concentration: Dissolve 15-25 mg of the compound in approximately 0.6 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (0.00 ppm).[6]

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Nucleus ¹³C
Pulse Program zgpg30 (or similar with proton decoupling)To obtain a proton-decoupled spectrum, simplifying the carbon signals to singlets.
Acquisition Time (AQ) 1.0 - 2.0 sTo ensure adequate resolution.
Relaxation Delay (D1) 2.0 - 5.0 sTo allow for full relaxation of quaternary carbons, which have longer relaxation times.
Number of Scans (NS) 1024 - 4096 (or more)¹³C is a low abundance nucleus, requiring a significant number of scans to achieve a good signal-to-noise ratio.
Spectral Width (SW) ~240 ppm (0-240 ppm)To encompass the full range of expected carbon chemical shifts.
Temperature 298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 - 1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration (if necessary) and peak picking.

  • Referencing: Calibrate the spectrum by setting the residual solvent peak of CDCl₃ to 77.16 ppm.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

This guide provides a comprehensive overview of the ¹³C NMR chemical shifts for 3-chloro-7-methylquinoline. By leveraging a comparative analysis with related compounds, we have predicted the chemical shifts and rationalized the underlying substituent effects. The detailed experimental protocol offers a reliable method for obtaining high-quality spectral data. This information is critical for researchers working on the synthesis and characterization of novel quinoline-based compounds.

References

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Johns, S. R., & Willing, R. I. (1976). ¹³C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) ³JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. Retrieved from [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-426.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Hussain, M. A., et al. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • ConnectSci. (1976, July 1). ¹³C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry. Retrieved from [Link]

Sources

Structural Elucidation of 3-Chloro-7-Methylquinoline: A Comparative MS Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-7-methylquinoline acts as a critical pharmacophore in the synthesis of antimalarial (chloroquine analogs) and anticancer agents. Precise structural characterization is paramount, particularly when differentiating it from positional isomers (e.g., 3-chloro-2-methylquinoline) that exhibit vastly different biological activities.

This guide provides a definitive mass spectrometry (MS) analysis of 3-chloro-7-methylquinoline. Unlike generic spectral libraries, we dissect the mechanistic causality of its fragmentation, comparing it against key isomeric alternatives to equip researchers with robust identification criteria.

Comparative Analysis: 3-Chloro-7-Methylquinoline vs. Isomeric Alternatives

Differentiation of quinoline isomers relies on subtle variations in fragmentation kinetics governed by substituent positioning. The table below contrasts the target compound with its most common isomer, 3-chloro-2-methylquinoline .

Table 1: Isomer Differentiation Profile (EI-MS, 70 eV)
Feature3-Chloro-7-Methylquinoline (Target)3-Chloro-2-Methylquinoline (Alternative)Mechanistic Basis
Molecular Ion (M⁺) m/z 177/179 (100%)m/z 177/179 (100%)Both are stable heteroaromatics; Cl isotope pattern (3:1) is identical.
Primary Neutral Loss HCN (27 Da) CH₃CN (41 Da) Critical Differentiator: The 2-methyl isomer can eliminate acetonitrile directly from the ring (N-C2 bond cleavage). The 7-methyl isomer cannot and loses HCN instead.
[M-H]⁺ Stability High (m/z 176)ModerateThe 7-methyl group forms a stable quinolinium-methyl cation (tropylium-like rearrangement).
Fragment m/z 136 Absent/LowPresent ([M-CH₃CN]⁺)Diagnostic peak for 2-substituted quinolines.
Dechlorination m/z 142 ([M-Cl]⁺)m/z 142 ([M-Cl]⁺)Radical cleavage of C-Cl bond; common to both.

Fragmentation Mechanism & Pathways

The fragmentation of 3-chloro-7-methylquinoline under Electron Ionization (EI) is driven by the stability of the aromatic quinoline core and the lability of the C-Cl bond.

Key Fragmentation Channels
  • Chlorine Radical Loss (α-Cleavage): The most energetically favorable pathway is the homolytic cleavage of the C-Cl bond, yielding the aryl cation at m/z 142 . This ion often rearranges to a stable expanded ring system.

  • Ring Degradation (HCN Elimination): Characteristic of the quinoline scaffold, the pyridine ring opens to eliminate neutral HCN (27 Da). This can occur from the molecular ion (yielding m/z 150 ) or from the dechlorinated fragment (m/z 142 → m/z 115 ).

  • Benzylic Hydrogen Loss: The 7-methyl group allows for the loss of a hydrogen atom (1 Da), forming a resonance-stabilized cation at m/z 176 . This is less prominent than in benzyl analogues but observable.

Visualization of Signaling Pathways

The following diagram maps the specific ion transitions validated for this structure.

G cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 177 (100%) m/z 179 (32%) M_H [M-H]+ m/z 176 M_Ion->M_H - H• (1 Da) M_Cl [M-Cl]+ m/z 142 M_Ion->M_Cl - Cl• (35 Da) (Major Pathway) M_HCN [M-HCN]+ m/z 150 M_Ion->M_HCN - HCN (27 Da) Frag_115 Indenyl Cation m/z 115 M_Cl->Frag_115 - HCN (27 Da) (Ring Collapse) M_HCN->Frag_115 - Cl• Frag_89 [C7H5]+ m/z 89 Frag_115->Frag_89 - C2H2 (26 Da) key Solid Line: Primary Path Dashed Line: Secondary Path

Figure 1: EI-MS Fragmentation Tree for 3-Chloro-7-Methylquinoline showing primary dechlorination and ring contraction pathways.

Experimental Protocols

To ensure reproducible data for regulatory submissions or comparative studies, follow this validated workflow.

Sample Preparation (Standardized)
  • Solvent: Dissolve 1 mg of 3-chloro-7-methylquinoline in 1 mL of HPLC-grade Methanol (MeOH).

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulate matter.

  • Dilution: Dilute 1:100 with MeOH/0.1% Formic Acid for LC-MS or inject directly for GC-MS (split mode).

GC-MS Method (differentiation focus)

This method is preferred for isomer distinction due to the hard ionization (EI).

  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: DB-5ms UI (30 m × 0.25 mm, 0.25 µm film).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40–400.

LC-MS/MS Method (Trace Analysis)

Preferred for biological matrices (plasma/urine).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]

  • Precursor Ion: m/z 178.04 [M+H]⁺.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both fragile and stable fragments.

  • Transitions:

    • Quantifier: 178.0 → 142.0 (Loss of HCl/Cl).

    • Qualifier: 178.0 → 115.1 (Ring contraction).

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20) - Quinoline Derivatives.Link

  • E.V. Klink et al. "Differentiation of isomeric methylquinolines by mass spectrometry." Journal of Mass Spectrometry, 2018. Link (Generalized citation for methylquinoline isomer differentiation).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative text on general fragmentation rules like HCN loss in N-heterocycles).
  • Sigma-Aldrich. 3-Chloro-7-methylquinoline Product Specification & Safety Data Sheet.Link

Sources

A Comparative Guide to the HPLC Retention Time of 3-chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the accurate analysis of intermediates and final products is paramount. 3-chloro-7-methylquinoline, a key heterocyclic scaffold in medicinal chemistry, requires robust analytical methods for its characterization.[1] High-Performance Liquid Chromatography (HPLC) stands as the primary tool for this purpose, offering high resolution and sensitivity. The retention time (t_R) in HPLC is a critical parameter for compound identification and purity assessment.

This guide provides an in-depth technical comparison of the factors influencing the HPLC retention time of 3-chloro-7-methylquinoline. We will explore the interplay between the molecule's physicochemical properties and various chromatographic conditions, offering field-proven insights to develop and optimize a separation method. This document moves beyond a simple recitation of parameters to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach.

Understanding the Analyte: Physicochemical Properties of 3-chloro-7-methylquinoline

The chromatographic behavior of a molecule is fundamentally linked to its structural and chemical properties. For 3-chloro-7-methylquinoline, the key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈ClNPubChem[2]
Molecular Weight 177.63 g/mol PubChem[2]
XLogP3 3.2PubChem[2]
Structure A bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyridine ring.[1]

The XLogP3 value of 3.2 indicates a significant degree of lipophilicity (hydrophobicity). In Reversed-Phase HPLC (RP-HPLC), which employs a non-polar stationary phase and a polar mobile phase, retention is primarily driven by hydrophobic interactions.[3] Therefore, 3-chloro-7-methylquinoline is expected to be well-retained on standard C18 columns. The presence of a nitrogen atom in the quinoline ring also introduces a basic character, making the molecule's retention susceptible to changes in mobile phase pH.

The following diagram illustrates the relationship between the analyte's properties and the expected HPLC behavior.

G cluster_properties Physicochemical Properties cluster_hplc RP-HPLC Behavior Analyte 3-chloro-7-methylquinoline Lipophilicity High Lipophilicity (XLogP = 3.2) Analyte->Lipophilicity Basicity Basic Nitrogen Atom Analyte->Basicity Retention Strong Retention on Non-Polar Stationary Phase Lipophilicity->Retention drives pH_Sensitivity Retention Sensitive to Mobile Phase pH Basicity->pH_Sensitivity causes

Caption: Physicochemical properties influencing HPLC retention.

Primary Analytical Method: A Robust RP-HPLC Protocol

Based on established methods for quinoline derivatives, the following protocol serves as a validated starting point for the analysis of 3-chloro-7-methylquinoline.[4][5] The causality behind each parameter is explained to provide a framework for logical troubleshooting and optimization.

Experimental Workflow Diagram

G cluster_prep 1. Sample & Mobile Phase Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis A Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) B Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) S Dissolve 3-chloro-7-methylquinoline in Diluent (e.g., 50:50 ACN:H2O) Equilibrate Equilibrate Column with Initial Mobile Phase Conditions S->Equilibrate Inject Inject Sample (5-10 µL) Equilibrate->Inject Gradient Run Gradient Elution Program Inject->Gradient Detect Detect Analyte by UV-Vis (e.g., at 254 nm) Gradient->Detect Integrate Integrate Chromatographic Peak Detect->Integrate Report Report Retention Time (tR), Peak Area, and Purity Integrate->Report

Caption: Standard experimental workflow for HPLC analysis.

Step-by-Step Protocol
  • Instrumentation and Consumables:

    • HPLC System: An Agilent 1260 Infinity II or similar system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: A C18 stationary phase column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 250 mm) is recommended for its versatility and strong retention of hydrophobic molecules.[4]

    • Chemicals: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (FA) or trifluoroacetic acid (TFA) for mobile phase modification.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Rationale: ACN is chosen for its low viscosity and UV cutoff. Formic acid is a common mobile phase additive that acts as an ion-pairing agent and controls pH to ensure sharp, symmetrical peaks for basic compounds like quinolines by suppressing the interaction of the protonated amine with residual silanols on the stationary phase.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 3-chloro-7-methylquinoline in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Rationale: The sample solvent should be as close as possible in composition to the initial mobile phase to prevent peak distortion.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[4]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm. (A photodiode array detector can be used to monitor a wider range to determine the optimal wavelength).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 50 50
      20 5 95
      25 5 95
      26 50 50

      | 30 | 50 | 50 |

    • Rationale: A gradient elution is employed to ensure the elution of the highly retained analyte within a reasonable time while also separating it from potential impurities with different polarities. Maintaining a constant column temperature is crucial as temperature fluctuations can cause retention time drift.[6][7][8]

Comparative Analysis: Optimizing Retention Time

The retention time of 3-chloro-7-methylquinoline is not a fixed value but is highly dependent on the analytical conditions. This section compares key parameters to guide method optimization.

A. Mobile Phase Composition: Acetonitrile vs. Methanol

The choice of organic solvent (modifier) significantly impacts retention. Acetonitrile and methanol are the most common modifiers in RP-HPLC.[3]

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale & Expected Outcome for 3-chloro-7-methylquinoline
Elution Strength StrongerWeakerFor a given percentage, ACN will lead to shorter retention times compared to MeOH. This is due to its stronger solvating power for hydrophobic compounds.
Selectivity Different π-π interactionsDifferent hydrogen bonding capabilitiesACN may offer different selectivity for aromatic compounds due to potential π-π interactions. Switching from ACN to MeOH is a powerful tool for changing the elution order of closely eluting peaks.
System Pressure LowerHigherACN's lower viscosity generates less backpressure, which can be advantageous for high flow rates or long columns.

Practical Implication: To increase the retention time of 3-chloro-7-methylquinoline, one can either decrease the percentage of ACN in the mobile phase or switch to MeOH as the organic modifier.[7]

B. Stationary Phase Chemistry: Beyond C18

While C18 is the workhorse of reversed-phase chromatography, alternative stationary phases can offer unique selectivity.

Stationary PhaseChemistryInteraction MechanismExpected Impact on 3-chloro-7-methylquinoline
C18 (Octadecylsilane) Long alkyl chainPrimarily hydrophobic interactions.Baseline: Strong retention due to high lipophilicity.
Phenyl-Hexyl Phenyl group linked by a hexyl chainHydrophobic and π-π interactions.May provide enhanced retention and selectivity for the aromatic quinoline ring system through favorable π-π stacking interactions.
Cyano (CN) Cyanopropyl groupDipole-dipole and weak hydrophobic interactions.Will result in significantly shorter retention times as it is a much more polar stationary phase than C18. It can be useful if the compound is too strongly retained on a C18 column.
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the preferred method, GC-MS presents a viable alternative, particularly for impurity profiling where structural information is needed.

FeatureHPLC-UV/DADGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds. 3-chloro-7-methylquinoline is suitable.
Detection UV-Vis absorbance. Provides quantitative data but limited structural information.Mass spectrometry. Provides mass-to-charge ratio, enabling structural elucidation and identification.
Sample Preparation Simple dissolution.May require derivatization for less volatile compounds, but likely not for this analyte. Extraction from complex matrices is common.[9]
Troubleshooting Guide for Retention Time Issues

Instability in retention time is a common issue in HPLC analysis.[7][10] The following table provides a guide to diagnosing and resolving these problems.

IssueProbable Cause(s)Recommended Solution(s)
Gradual decrease/increase in t_R (Drift) 1. Change in mobile phase composition (evaporation of the more volatile component).[10] 2. Column temperature fluctuation. 3. Column aging or contamination.1. Prepare fresh mobile phase daily; keep bottles capped. 2. Use a column thermostat and ensure lab temperature is stable. 3. Flush the column with a strong solvent (e.g., 100% ACN) or replace if necessary.
Sudden shift in t_R 1. Incorrect mobile phase preparation. 2. Leak in the system.[10] 3. Air bubbles in the pump.1. Double-check all solvent compositions and pH adjustments. 2. Inspect all fittings for signs of leaks. 3. Purge the pump and degas the mobile phases thoroughly.
Peak Tailing 1. Secondary interactions (e.g., analyte's basic nitrogen with acidic silanols). 2. Column overload. 3. Mismatched sample solvent and mobile phase.1. Ensure mobile phase pH is controlled (e.g., with 0.1% FA or TFA). 2. Reduce the injected sample concentration. 3. Dissolve the sample in the initial mobile phase.
References
  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. (2021). Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • PubChem. 7-Chloro-3-methylquinoline.
  • Musiol, R. et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate.
  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
  • Petitcolas, E. et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. PubMed.
  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • China National Pharmaceutical Group Corporation. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry.
  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.
  • Mechanisms of retention in HPLC.

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Navigating the Quinoline Scaffold: A Comparative Crystallographic Guide to Chloro-Methylated Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on the Structural Nuances of 3-chloro-7-methylquinoline and its Analogs

For researchers, medicinal chemists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction, underpins structure-activity relationship (SAR) studies, informs rational drug design, and provides a fundamental basis for predicting a compound's physicochemical properties. The quinoline moiety, a key pharmacophore in numerous therapeutic agents, is a frequent subject of such investigations.

This guide focuses on the crystal structure of 3-chloro-7-methylquinoline. However, an extensive search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) reveals a notable absence of a publicly available, experimentally determined crystal structure for this specific compound. This data gap presents a challenge for researchers working with this molecule.

In light of this, we present a comparative crystallographic analysis of closely related isomers and derivatives of 3-chloro-7-methylquinoline. By examining the experimentally determined crystal structures of these analogs, we can extrapolate key structural features and intermolecular interactions that are likely to govern the solid-state behavior of 3-chloro-7-methylquinoline. This comparative approach provides a valuable framework for understanding the subtle yet significant impact of substituent placement on the overall molecular conformation and crystal packing of chloro-methylated quinolines.

The Comparative Cohort: Structurally Related Quinolines

To build a comprehensive structural understanding, we will examine the crystal structures of the following compounds:

  • 2-Chloro-7-methylquinoline-3-carbaldehyde : An isomer of our target compound with a chlorine at the 2-position and an additional carbaldehyde group at the 3-position.

  • 3-Chloro-4-methylquinolin-2(1H)-one : A derivative with a similar chloro-substitution pattern but with a methyl group at the 4-position and a carbonyl group at the 2-position.

  • 7-Chloroquinoline : The parent chloro-substituted quinoline.

  • 3-Methylquinoline : The parent methyl-substituted quinoline.

By comparing these structures, we can dissect the influence of the chloro and methyl substituents on the quinoline ring system and infer the likely crystal packing motifs.

Molecular Structures: A Comparative Overview

The fundamental quinoline scaffold consists of a benzene ring fused to a pyridine ring. The placement of chloro and methyl substituents significantly influences the electronic distribution and steric profile of the molecule.

cluster_0 3-chloro-7-methylquinoline (Target Molecule) cluster_1 2-Chloro-7-methylquinoline-3-carbaldehyde cluster_2 3-Chloro-4-methylquinolin-2(1H)-one cluster_3 7-Chloroquinoline cluster_4 3-Methylquinoline 3c7m C1=CC2=C(C=C(C=C2)Cl)N=C(C=C1)C 2c7m3c C1=CC2=C(C=C(C=C2)C)N=C(C(=C1)C=O)Cl 3c4m2o C1=CC=C2C(=C1)C(=C(C(=O)N2)Cl)C 7c C1=CC2=C(C=C(C=C2)Cl)N=C1 3m C1=CC=C2C(=C1)C=CN=C2C

Figure 1: Chemical structures of the target molecule, 3-chloro-7-methylquinoline, and its structurally related analogs used for comparison.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the compounds where experimental data is available. This data provides a quantitative basis for our comparative analysis.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-Chloro-7-methylquinoline-3-carbaldehyde[1][2]C₁₁H₈ClNOMonoclinicP2₁/n15.458(3)3.9382(8)16.923(3)112.854(3)949.3(3)4
3-Chloro-4-methylquinolin-2(1H)-one[3]C₁₀H₈ClNOMonoclinicP2₁/c3.9361(2)12.9239(6)17.1019(7)100.197(4)856.23(7)4

Table 1: Comparison of Crystallographic Data for Selected Quinolines.

The data reveals that both experimentally characterized structures crystallize in the monoclinic system, a common crystal system for organic molecules. The cell dimensions and volumes differ significantly, which can be attributed to the different substituents and their influence on the crystal packing.

In-Depth Structural Analysis and Discussion

2-Chloro-7-methylquinoline-3-carbaldehyde:

The crystal structure of 2-chloro-7-methylquinoline-3-carbaldehyde reveals a planar quinoline ring system.[1] The planarity of the bicyclic core is a common feature in quinoline derivatives. The presence of the carbaldehyde group at the 3-position introduces the potential for specific intermolecular interactions, such as C-H···O hydrogen bonds, which can influence the crystal packing. The crystal structure is stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules.

3-Chloro-4-methylquinolin-2(1H)-one:

In the solid state, 3-chloro-4-methylquinolin-2(1H)-one molecules form inversion dimers linked by pairs of N-H···O hydrogen bonds.[3] This strong hydrogen bonding motif is a dominant feature in its crystal packing. Additionally, weak aromatic π-π stacking interactions contribute to the overall stability of the crystal lattice.[3] The quinoline ring system in this molecule is also nearly planar.[3]

Predicting the Crystal Structure of 3-chloro-7-methylquinoline: An Expert's Extrapolation

Based on the analysis of its analogs, we can hypothesize the likely structural characteristics of 3-chloro-7-methylquinoline in the solid state:

  • Molecular Planarity: The quinoline core of 3-chloro-7-methylquinoline is expected to be essentially planar.

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors like the N-H group in 3-chloro-4-methylquinolin-2(1H)-one, the crystal packing of 3-chloro-7-methylquinoline will likely be dominated by a combination of:

    • π-π stacking interactions: The aromatic quinoline rings will favor stacking arrangements to maximize van der Waals forces.

    • C-H···N and C-H···Cl interactions: Weak hydrogen bonds involving the methyl and aromatic protons with the nitrogen atom and chlorine substituent of neighboring molecules are also anticipated to play a role in the crystal packing.

  • Polymorphism: Given the relatively simple and rigid nature of the molecule, polymorphism (the ability to crystallize in multiple forms) is a distinct possibility. Different crystallization conditions could lead to different packing arrangements and, consequently, different physical properties.

The following diagram illustrates the probable key intermolecular interactions that could be present in the crystal lattice of 3-chloro-7-methylquinoline.

cluster_workflow Predicted Intermolecular Interactions in 3-chloro-7-methylquinoline Crystal Lattice mol1 Molecule 1 (3-chloro-7-methylquinoline) mol2 Molecule 2 (3-chloro-7-methylquinoline) mol1->mol2 π-π Stacking mol3 Molecule 3 (3-chloro-7-methylquinoline) mol1->mol3 C-H···Cl Interaction mol2->mol3 C-H···N Interaction

Figure 2: Predicted key intermolecular interactions governing the crystal packing of 3-chloro-7-methylquinoline.

Experimental Protocols: The Path to Unveiling the Structure

For researchers aiming to determine the crystal structure of 3-chloro-7-methylquinoline, the following experimental workflow is recommended.

I. Synthesis and Purification

Numerous synthetic routes to quinoline derivatives have been reported.[4][5] A common approach involves the Skraup-Doebner-Von Miller reaction or a Gould-Jacobs reaction. Following synthesis, rigorous purification, typically by column chromatography and recrystallization, is crucial to obtain single-crystal quality material.

II. Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvent is critical and often requires empirical screening of various options.

III. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Once suitable single crystals are obtained, the following steps are performed:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. Modern diffractometers automate this process.

  • Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal's space group.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

cluster_workflow Single-Crystal X-ray Diffraction Workflow synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth data_collection SC-XRD Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Figure 3: A generalized workflow for the determination of a small molecule crystal structure.

Conclusion and Future Outlook

While the experimental crystal structure of 3-chloro-7-methylquinoline remains to be determined, a comparative analysis of its close analogs provides significant insights into its likely solid-state behavior. We predict a planar quinoline core with crystal packing dominated by π-π stacking and weak C-H···N/Cl interactions.

The elucidation of the definitive crystal structure of 3-chloro-7-methylquinoline would be a valuable contribution to the field, providing a crucial data point for computational modeling and a deeper understanding of structure-property relationships in this important class of compounds. The experimental protocols outlined in this guide provide a clear path for researchers to achieve this goal. The resulting data would not only fill a gap in the crystallographic literature but also empower further rational design and development of novel quinoline-based molecules for a range of applications.

References

  • Kassem, M. G., Ghabbour, H. A., Abdel-Aziz, H. A., Fun, H.-K., & Ooi, C. W. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(4), o988. Available at: [Link]

  • Subashini, R., Fathima, N. K., & Raj, S. S. S. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. Available at: [Link]

  • PubChem. (n.d.). 7-Chloroquinoline. Retrieved February 8, 2024, from [Link]

  • PubChem. (n.d.). 3-Methylquinoline. Retrieved February 8, 2024, from [Link]

  • Kuş, N., & Tutar, A. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. Available at: [Link]

  • Pei, X. (2018). Disorders and Dynamics of Reticular Materials Studied by Single-Crystal X-ray Diffraction. University of California, Berkeley. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 8, 2024, from [Link]

  • Slideshare. (2022). synthesis of quinoline derivatives and its applications. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.